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molecular formula C12H19ClO B8679709 1-[(Chloromethoxy)methyl]adamantane

1-[(Chloromethoxy)methyl]adamantane

Cat. No. B8679709
M. Wt: 214.73 g/mol
InChI Key: QBAUQDFDSGHDNO-UHFFFAOYSA-N
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Patent
US07723007B2

Procedure details

Paraformaldehyde was added to adamantane-1-methanol, and a hydrogen chloride gas was injected at 2.5 equivalent amounts per this adamantane-1-methanol. Then, the reaction was conducted at a temperature of 50° C. for 12 hours. After the completion of the reaction, the product was distillated under reduced pressure so as to obtain 1-adamantylmethyl chloromethyl ether (compound 3) represented by the following chemical formula (60).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[C:3]12([CH2:13]O)[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.[ClH:15]>>[Cl:15][CH2:1][O:2][CH2:13][C:3]12[CH2:12][CH:7]3[CH2:6][CH:5]([CH2:11][CH:9]([CH2:8]3)[CH2:10]1)[CH2:4]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClCOCC12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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